molecular formula C12H16BrNO2S B3081100 1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine CAS No. 1095907-72-4

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine

Cat. No. B3081100
CAS RN: 1095907-72-4
M. Wt: 318.23 g/mol
InChI Key: VKPAIYXRSCEINW-UHFFFAOYSA-N
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Description

“1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine” is a chemical compound with the molecular weight of 319.22 . The compound is solid in physical form .

Scientific Research Applications

Anti-Arrhythmia Properties

BH has been investigated as an anti-arrhythmic agent. Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH’s pharmacokinetic characterization revealed a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL, reached approximately 1.00 ± 0.45 hours after oral administration in rats. Its main metabolic pathways involve phase-I reactions (demethylation, dehydrogenation, and epoxidation) and phase-II reactions (glucuronide and sulfate metabolites). A total of 18 metabolites were identified, including 10 phase-I and 8 phase-II metabolites .

Safety And Hazards

The compound has some safety hazards associated with it. It has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPAIYXRSCEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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